molecular formula C25H29N B14573548 4-[(4-Decylphenyl)ethynyl]benzonitrile CAS No. 61614-44-6

4-[(4-Decylphenyl)ethynyl]benzonitrile

Cat. No.: B14573548
CAS No.: 61614-44-6
M. Wt: 343.5 g/mol
InChI Key: GHMGUMFUZUMVIB-UHFFFAOYSA-N
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Description

4-[(4-Decylphenyl)ethynyl]benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a decylphenyl group attached to an ethynyl group, which is further connected to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Decylphenyl)ethynyl]benzonitrile typically involves the coupling of 4-ethynylbenzonitrile with a decylphenyl derivative. One common method is the Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Decylphenyl)ethynyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

4-[(4-Decylphenyl)ethynyl]benzonitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4-[(4-Decylphenyl)ethynyl]benzonitrile involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Ethynylbenzonitrile: Lacks the decylphenyl group, making it less hydrophobic and potentially less interactive with lipid membranes.

    4-Decylbenzonitrile: Lacks the ethynyl group, which reduces its ability to participate in π-π interactions.

    4-[(4-Octylphenyl)ethynyl]benzonitrile: Similar structure but with a shorter alkyl chain, affecting its solubility and interaction with biological targets.

Uniqueness

4-[(4-Decylphenyl)ethynyl]benzonitrile is unique due to its combination of a long alkyl chain and an ethynyl group, which confer distinct physicochemical properties and interaction capabilities. This makes it a valuable compound for research in various scientific disciplines.

Properties

CAS No.

61614-44-6

Molecular Formula

C25H29N

Molecular Weight

343.5 g/mol

IUPAC Name

4-[2-(4-decylphenyl)ethynyl]benzonitrile

InChI

InChI=1S/C25H29N/c1-2-3-4-5-6-7-8-9-10-22-11-13-23(14-12-22)15-16-24-17-19-25(21-26)20-18-24/h11-14,17-20H,2-10H2,1H3

InChI Key

GHMGUMFUZUMVIB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N

Origin of Product

United States

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